N-Adenylyl-L-phenylalanine

描述

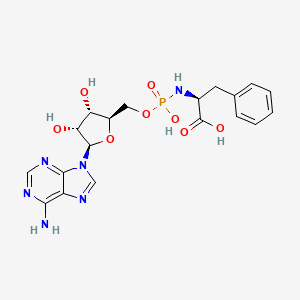

Structure

3D Structure

属性

分子式 |

C19H23N6O8P |

|---|---|

分子量 |

494.4 g/mol |

IUPAC 名称 |

(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/t11-,12+,14+,15+,18+/m0/s1 |

InChI 键 |

OXCQKAQOLIIWJO-URQYDQELSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

手性 SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

产品来源 |

United States |

Enzymatic Synthesis and Biosynthesis of N Adenylyl L Phenylalanine

Phenylalanine Adenylyltransferase (EC 2.7.7.54) Catalysis

Phenylalanine adenylyltransferase, also known as phenylalanine-tRNA ligase, is the enzyme responsible for the specific adenylylation of L-phenylalanine. This reaction is the first step in charging tRNA with its corresponding amino acid for protein synthesis. However, the adenylylation mechanism is also fundamental to other biosynthetic pathways.

Molecular Mechanism of ATP and L-Phenylalanine Conversion

The conversion of L-phenylalanine to N-Adenylyl-L-phenylalanine is a two-step process catalyzed by Phenylalanine Adenylyltransferase. In the first step, the enzyme binds both ATP and L-phenylalanine. The carboxyl group of L-phenylalanine performs a nucleophilic attack on the α-phosphate of ATP, leading to the formation of a high-energy mixed anhydride (B1165640), this compound, and the release of pyrophosphate (PPi). nih.govrsc.orguzh.chacs.org This reaction is reversible. pnas.org

The crystal structure of the L-phenylalanine-activating domain from gramicidin (B1672133) S synthetase (GrsA-A) in complex with AMP and L-phenylalanine reveals key interactions. The enzyme is folded into two domains with the active site at their interface. nih.govembopress.org The carboxylate group of phenylalanine interacts with the highly conserved Lys517, while the α-amino group forms a hydrogen bond with Asp235. nih.govembopress.org The AMP moiety is also held in place by interactions with Lys517 and Asp413. nih.govembopress.org A significant conformational change, a relative domain rotation of 94 degrees compared to the unliganded enzyme, is observed, which brings these key residues into position for catalysis. nih.govembopress.org

Stereochemical Aspects of Adenylyl Transfer

The adenylyl transfer reaction proceeds with an inversion of the stereochemical configuration at the α-phosphorus atom of ATP. pnas.orgresearchgate.netacs.org This is consistent with an in-line nucleophilic attack mechanism, where the carboxylate of L-phenylalanine attacks the α-phosphate of ATP directly. pnas.orgresearchgate.net This direct transfer suggests the formation of a pentacoordinated transition state. pnas.org Studies on analogous phosphoryl transfer reactions, such as those catalyzed by T4 polynucleotide kinase and acetate (B1210297) kinase, also show an inversion of configuration at the phosphorus center, supporting a direct transfer mechanism without the formation of a covalent enzyme intermediate. nih.govannualreviews.org

Enzymatic Reaction Equilibrium and Kinetic Parameters

The adenylylation of L-phenylalanine is a reversible reaction, and its equilibrium can be influenced by the concentrations of substrates and products. The subsequent hydrolysis of the released pyrophosphate by pyrophosphatases in the cell helps to drive the reaction forward. Kinetic studies of L-phenylalanine and its analogs with the initiation module of gramicidin S synthetase (PheATE) have provided insights into the kinetic and thermodynamic basis of substrate recognition. nih.gov While the adenylation domain can activate other amino acids like L-tyrosine, L-tryptophan, and L-leucine, the subsequent steps, such as epimerization, are significantly slower for these non-cognate substrates, acting as a "gatekeeper" to ensure the fidelity of the final product. nih.gov

| Parameter | Description |

| Km (L-Phe) | Michaelis constant for L-phenylalanine, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| kcat (L-Phe) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time for L-phenylalanine. |

| kcat/Km | Catalytic efficiency of the enzyme for L-phenylalanine. |

Note: Specific kinetic values can vary depending on the specific enzyme and experimental conditions.

This compound as an Activated Intermediate in Non-Ribosomal Peptide Synthesis (NRPS)

In the realm of natural product biosynthesis, this compound serves as a crucial activated intermediate in the assembly lines of non-ribosomal peptide synthetases (NRPS). uzh.chacs.org These large, multi-enzyme complexes are responsible for the synthesis of a wide array of bioactive peptides, including antibiotics and immunosuppressants. acs.orgspringernature.com

Role of Adenylation Domains (A-domains) in NRPS Systems

NRPS assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. uzh.chacs.orgrsc.org The adenylation (A) domain is the first catalytic unit within a module and acts as the "gatekeeper" for substrate selection. acs.orgrsc.orgnih.gov Its primary function is to recognize and activate a specific amino acid by converting it into its corresponding aminoacyl-adenylate, such as this compound. uzh.chacs.orgrsc.org This activation is an ATP-dependent process that releases pyrophosphate. rsc.orgacs.org Following activation, the A-domain facilitates the transfer of the activated aminoacyl group to the downstream thiolation (T) or peptidyl carrier protein (PCP) domain, where it is covalently attached via a thioester bond to a 4'-phosphopantetheine (B1211885) (Ppant) arm. rsc.orgacs.orgrsc.org

Substrate Selection and Activation by NRPS A-domains

The specificity of an A-domain for its cognate amino acid is determined by a "specificity-conferring code" of approximately 10 amino acid residues that line the substrate-binding pocket. mdpi.com For instance, in the phenylalanine-activating A-domain of gramicidin S synthetase (GrsA), the hydrophobic pocket accommodates the phenyl side chain of L-phenylalanine. nih.govrsc.org Key residues, such as Asp235 and Lys517 (in GrsA), are highly conserved across A-domains and are crucial for binding the α-amino and carboxyl groups of the amino acid substrate, respectively. nih.govmdpi.com While A-domains exhibit high fidelity, some have been shown to activate alternative but structurally similar amino acids. nih.govscispace.com For example, the phenylalanine-activating A-domain of GrsA can also activate L-tyrosine, L-tryptophan, and L-leucine, although with lower efficiency. nih.gov This inherent flexibility can be exploited through protein engineering to generate novel non-ribosomal peptides. acs.org

| Domain | Function | Key Residues (Example: GrsA-A) |

| Adenylation (A) Domain | Selects and activates a specific amino acid. | Asp235, Lys517 |

| Thiolation (T) Domain | Covalently binds the activated amino acid. | Conserved Serine |

| Condensation (C) Domain | Catalyzes peptide bond formation. | - |

Fidelity Mechanisms in Amino Acid Adenylation

For phenylalanyl-tRNA synthetase (PheRS), the primary challenge is to distinguish its cognate substrate, L-phenylalanine, from the structurally similar amino acid L-tyrosine, which differs by only a single hydroxyl group. oup.com To prevent the incorrect incorporation of tyrosine, PheRS employs sophisticated discrimination and editing functions. wikipedia.orgoup.com

The structural basis for this fidelity is rooted in the architecture of the enzyme's active site. dovepress.com Specific amino acid residues within the binding pocket create an environment that is sterically and chemically favorable for phenylalanine. For example, in Salmonella enterica, the residue αGlu210 plays a key role in discriminating between phenylalanine and tyrosine. oup.com Interestingly, under conditions of oxidative stress, the PheRS editing domain can undergo conformational changes that enhance its proofreading capacity, a phenomenon termed "hyperaccuracy," which reduces the misacylation of tRNA^Phe with tyrosine. oup.com

Table 2: Fidelity Mechanisms of Phenylalanyl-tRNA Synthetase (PheRS)

| Fidelity Challenge | Mechanism | Description |

|---|---|---|

| Discrimination between Phenylalanine and Tyrosine | Active Site Architecture | The enzyme's binding pocket is specifically shaped to favor the binding of phenylalanine over similar amino acids. oup.com |

| Mis-adenylation of non-cognate amino acids | Proofreading/Editing Domain | A specialized domain on the enzyme identifies and hydrolyzes incorrectly formed aminoacyl-adenylates or aminoacyl-tRNAs. dovepress.comoup.com |

| Increased levels of oxidized phenylalanine (tyrosine isomers) | Oxidative Stress-Induced Hyperaccuracy | Conformational changes in the editing domain enhance proofreading activity to counter increased potential for misacylation during oxidative stress. oup.com |

Occurrence and Distribution in Biological Systems (Microorganisms, Plants)

This compound is a transient but ubiquitous intermediate found across diverse biological systems, primarily as a product of amino acid activation for protein synthesis.

In Microorganisms: The formation of this compound is a well-established step in the metabolism of numerous bacteria. It is fundamental to protein biosynthesis in model organisms like Escherichia coli and Thermus thermophilus. dovepress.com Beyond this central role, it is also a key intermediate in specialized metabolic pathways. Bacteria that produce peptide antibiotics through non-ribosomal peptide synthesis, such as the synthesis of gramicidin S, utilize the adenylation of phenylalanine as the initial activation step. embopress.org The metabolism of phenylalanine in various bacteria, including Lactic Acid Bacteria, is complex and essential for their survival and interaction with their environment. researchgate.net

In Plants: In plants, phenylalanine is a critical metabolic hub, connecting primary and secondary metabolism. frontiersin.org It is the precursor for a vast array of compounds vital for plant structure, defense, and reproduction, including flavonoids and lignans. frontiersin.orgpurdue.eduwikipedia.org Plants synthesize phenylalanine via two primary routes: the arogenate pathway and a phenylpyruvate pathway that is also common in microbes. frontiersin.orgpurdue.edu

The activated intermediate, this compound, is formed in plants during the universal process of protein synthesis, catalyzed by plant-specific PheRS enzymes. frontiersin.org Furthermore, metabolic pathway databases indicate that the reaction forming this compound is an integral part of other biosynthetic pathways in plants. modelseed.org For example, it is listed as a reaction in the biosynthesis of suberin monomers and in multiple pathways for benzoate (B1203000) biosynthesis. modelseed.org While other phenylalanine conjugates, such as phenylacetyl-phenylalanine (PAA-Phe), have been identified in plants like pea and wheat, these are distinct molecules involved in different metabolic networks related to auxin homeostasis. oup.combiorxiv.org

Table 3: Biological Roles of this compound

| Biological System | Process | Significance |

|---|---|---|

| Microorganisms (e.g., E. coli, Bacillus brevis) | Ribosomal Protein Synthesis | Activated intermediate for charging tRNA^Phe. dovepress.com |

| Non-Ribosomal Peptide Synthesis | Activated precursor for antibiotics like gramicidin S. embopress.org | |

| Plants (e.g., Pea, Wheat, Arabidopsis) | Ribosomal Protein Synthesis | Universal activated intermediate for protein production. frontiersin.org |

| Secondary Metabolism | Intermediate in pathways such as suberin and benzoate biosynthesis. modelseed.org |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound (Phenylalanyl-adenylate; Phe-AMP) |

| L-phenylalanine |

| Adenosine (B11128) triphosphate (ATP) |

| Pyrophosphate (PPi) |

| L-tyrosine |

| Arogenate |

| Phenylpyruvate |

| Gramicidin S |

| Cinnamic acid |

| Phenylacetyl-phenylalanine (PAA-Phe) |

| Suberin |

Metabolic Integration and Turnover of N Adenylyl L Phenylalanine

Linkage to L-Phenylalanine Biosynthesis Pathways

The synthesis of N-Adenylyl-L-phenylalanine is fundamentally tied to the metabolic pathways that produce L-phenylalanine. L-phenylalanine is an essential aromatic amino acid in many organisms, and its production is a well-regulated process. wikipedia.org

The availability of L-phenylalanine is a critical determinant for the synthesis of this compound. In plants and microorganisms, L-phenylalanine is synthesized via the shikimate pathway. wikipedia.orgfrontiersin.org The biosynthesis of L-phenylalanine is subject to feedback inhibition, where the final product, L-phenylalanine, can inhibit key enzymes in its own production pathway to regulate its intracellular concentration. nih.govresearchgate.net For instance, the enzyme chorismate mutase/prephenate dehydratase is subject to feedback inhibition by L-phenylalanine. medchemexpress.com

In plants, there are two primary routes for phenylalanine biosynthesis from chorismate, the arogenate pathway and the phenylpyruvate pathway. nih.govfrontiersin.org The arogenate pathway is generally considered the predominant route in plants. frontiersin.orgresearchgate.net The regulation of these pathways, including the transcriptional control of the involved enzymes and allosteric feedback mechanisms, directly impacts the pool of L-phenylalanine available for the synthesis of this compound and other derivatives. nih.gov

The synthesis of L-phenylalanine from chorismate involves enzymes such as chorismate mutase, prephenate dehydratase, and aminotransferases in bacteria and fungi, while plants can also utilize arogenate dehydratase. frontiersin.orgnih.gov The regulation of these enzymes, often through feedback inhibition by the aromatic amino acids themselves, ensures a balanced supply of these essential compounds. nih.govresearchgate.net Consequently, the metabolic activity of the shikimate pathway directly influences the availability of L-phenylalanine and, by extension, the potential for this compound formation.

Pathways for this compound Turnover and Degradation

The turnover and degradation of this compound are crucial for maintaining cellular homeostasis. The primary mechanism of degradation for N-acylated amino acids (NA-AAs) is the hydrolysis of the amide bond, which separates the acyl group from the amino acid. frontiersin.org This process is catalyzed by various hydrolytic enzymes.

Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are known to be involved in the hydrolysis of N-acyl amino acids. frontiersin.orgelifesciences.org FAAH, an intracellular enzyme, and PM20D1, an extracellular synthase/hydrolase, both play roles in regulating the levels of N-acyl amino acids. elifesciences.org Other enzymes that could potentially catalyze the degradation of N-acylated aromatic amino acids include N-acylethanolamine hydrolyzing acid amidase (NAAA), carnosinase, and various acylases. frontiersin.org The balance between the biosynthesis and degradation of these molecules is vital for controlling their cellular concentrations. frontiersin.org

Connections to Broader N-Acylated Amino Acid Metabolism

This compound is part of a larger family of N-acylated amino acids, which are characterized by a fatty acid linked to an amino acid via an amide bond. frontiersin.orgnih.gov This class of molecules has diverse biological functions. frontiersin.org

Besides this compound, L-phenylalanine can be acylated with various other molecules. For instance, N-acetyl-L-phenylalanine has been identified in biological systems, particularly in cases of metabolic disorders like phenylketonuria. frontiersin.org Other examples include N-oleoyl-L-phenylalanine and N-linoleoyl-L-phenylalanine. frontiersin.orghmdb.ca The formation of these derivatives can occur through different enzymatic reactions, often involving the activation of a carboxylic acid to an acyl-adenylate or acyl-CoA thioester, which then reacts with the amino group of phenylalanine. frontiersin.orgwhiterose.ac.uk Recent research has also identified other derivatives such as phenylacetyl-leucine, phenylacetyl-phenylalanine, and phenylacetyl-valine in plants. oup.com

The biosynthesis and transformation of N-acyl amides are catalyzed by a variety of enzymatic systems. ATP-dependent enzymes, such as acyl-adenylating enzymes, activate carboxylic acids by forming an acyl-adenylate intermediate, which can then react with an amine. nih.gov This is a common strategy for the biosynthesis of N-acyl amino acids. nih.gov

Another significant class of enzymes involved are hydrolases, such as lipases and aminoacylases. nih.gov These enzymes can catalyze the formation of amide bonds, often through a "reverse hydrolysis" mechanism or by using activated acyl donors. frontiersin.orgrsc.org Acyltransferases have also been shown to catalyze the formation of N-acyl amines. whiterose.ac.uk The diversity of these enzymatic systems allows for the synthesis of a wide range of N-acylated amino acids with varied structures and functions. nih.gov

Interactive Data Table: Key Enzymes in Phenylalanine and N-Acyl Amino Acid Metabolism

| Enzyme | Function | Pathway | Regulation |

| Chorismate mutase/prephenate dehydratase | Converts chorismate to phenylpyruvate | L-Phenylalanine Biosynthesis | Feedback inhibition by L-phenylalanine medchemexpress.com |

| Arogenate dehydratase (ADT) | Converts arogenate to L-phenylalanine | L-Phenylalanine Biosynthesis (in plants) | Feedback inhibition by L-phenylalanine nih.gov |

| Fatty acid amide hydrolase (FAAH) | Hydrolyzes N-acyl amino acids | N-Acyl Amino Acid Degradation | Substrate availability |

| Peptidase M20 domain containing 1 (PM20D1) | Synthesizes and hydrolyzes N-acyl amino acids | N-Acyl Amino Acid Metabolism | Substrate availability |

| Acyl-adenylating enzymes | Activate carboxylic acids for N-acylation | N-Acyl Amino Acid Biosynthesis | ATP availability |

| Lipases/Aminoacylases | Catalyze amide bond formation/hydrolysis | N-Acyl Amide Biotransformations | Substrate specificity, pH |

Chemical Synthesis and Analogues of N Adenylyl L Phenylalanine

Chemoenzymatic Synthesis Strategies

The synthesis of N-Adenylyl-L-phenylalanine is fundamentally a chemoenzymatic process, relying on specific enzymes to catalyze the adenylation reaction. d-nb.infojst.go.jp This strategy harnesses the high specificity and efficiency of biological catalysts to form the reactive aminoacyl-adenylate intermediate. embopress.orgd-nb.info

The core reaction involves two steps catalyzed by an adenylation (A) domain, a conserved functional unit found in both aminoacyl-tRNA synthetases and NRPSs. embopress.orgacs.org

Amino Acid Activation : The enzyme binds L-phenylalanine and an ATP molecule. mdpi.com The carboxyl group of phenylalanine attacks the α-phosphate of ATP, leading to the formation of the this compound (Phe-AMP) intermediate and the release of pyrophosphate (PPi). d-nb.infoacs.org This intermediate remains tightly, but non-covalently, bound within the enzyme's active site. embopress.orgnih.gov

Acyl Transfer : In the subsequent step, the activated phenylalanyl moiety is transferred to its acceptor—either the 3'-hydroxyl group of its cognate tRNA in protein synthesis or the thiol group of a phosphopantetheine (Ppan) cofactor in nonribosomal peptide synthesis. dovepress.comacs.org

A key enzyme used in studying and utilizing this reaction is the gramicidin (B1672133) S synthetase 1 (GrsA) from Brevibacillus parabrevis, which specifically activates L-phenylalanine. embopress.orguniprot.org The N-terminal 60 kDa fragment of GrsA, which constitutes the adenylation domain, can be isolated and used for in vitro synthesis and mechanistic studies. embopress.org Similarly, the adenylation domain of tyrocidine synthetase 1 (TycA) is responsible for L-phenylalanine adenylation. d-nb.inforesearchgate.net Research has shown that this domain can be used in a chemoenzymatic system where it activates an amino acid, which can then non-enzymatically react with a nucleophile, such as an amine, to form an amide bond. d-nb.infojst.go.jp

The stability of the this compound intermediate is a crucial factor. The enzyme's structure protects the highly reactive mixed anhydride (B1165640) bond from premature hydrolysis. nih.gov Studies using the adenylation domain of tyrocidine synthetase 1 have shown that analogues of L-phenylalanine form less stable adenylate intermediates, which are more susceptible to hydrolysis. nih.gov This differential stability is believed to be a key factor in ensuring the fidelity of substrate selection by these enzymes. nih.gov

Design and Synthesis of this compound Analogues and Mimetics

The inherent instability of the this compound intermediate makes it challenging to isolate and study directly. embopress.org To overcome this, researchers have designed and synthesized stable analogues and mimetics that mimic this key intermediate. nih.govacs.org These synthetic molecules are invaluable tools for studying the enzymes that produce and utilize Phe-AMP. nih.govoup.com

The primary design strategy is to replace the highly reactive acyl-phosphate mixed anhydride linkage with a stable, non-hydrolyzable isostere. nih.govacs.org The most successful and widely used class of these mimetics are the 5'-O-(N-acylsulfamoyl)adenosines (acyl-AMS). nih.govacs.orgoup.com In these compounds, the anhydride oxygen is replaced by a nitrogen atom, and the phosphorus atom is replaced by a sulfuryl group, forming a stable N-acyl sulfamate (B1201201) linkage. nih.gov

The synthesis of 5'-O-[N-(L-phenylalanyl)-sulfamoyl]adenosine (Phe-AMS or F-AMS), a prominent analogue, has been described. wiley-vch.denih.gov A common route starts with 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine. wiley-vch.de This precursor is reacted with an activated N-protected L-phenylalanine, such as N-Boc-L-phenylalanine-O-succinimide ester, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wiley-vch.de The final step involves the removal of the protecting groups to yield the desired analogue. wiley-vch.de

Other design strategies involve creating analogues with modifications to different parts of the molecule to probe specific enzyme-substrate interactions:

Amino Acid Modifications : Analogues of phenylalanine, such as p-chloro-L-phenylalanine or β-phenylalanine, can be used to create the corresponding adenylate mimetics to investigate the specificity of the amino acid binding pocket. nih.govresearchgate.netresearchgate.net

Ribose Modifications : The ribose moiety can be altered, for instance, by attaching linkers for affinity chromatography or other biochemical assays. wiley-vch.de

Linker Modifications : To improve pharmacological properties like cell permeability, efforts have been made to replace the anionic acyl sulfamate linker with neutral isosteres, leading to the development of non-acyl sulfamate inhibitors. nih.govacs.org

| Analogue Name | Abbreviation | Key Structural Feature | Design Rationale | Reference |

|---|---|---|---|---|

| 5'-O-[N-(L-phenylalanyl)-sulfamoyl]adenosine | Phe-AMS / F-AMS | Replacement of acyl-phosphate with a stable N-acyl sulfamoyl linkage. | Non-hydrolyzable mimic of the this compound intermediate. | oup.comwiley-vch.denih.gov |

| 5'-O-[N-(leucyl)-sulfamoyl]adenosine | Leu-AMS | Sulfamoyl linkage with Leucine instead of Phenylalanine. | Inhibitor for Leucine-activating adenylation domains. | wiley-vch.de |

| (S)-β-Phenylalanine-AMS analogue | (S)-β-Phe-AMS | Sulfamoyl linkage with a β-amino acid instead of an α-amino acid. | Tool to study and engineer NRPS modules for incorporating β-amino acids. | researchgate.netresearchgate.net |

| m-phenyl ether-linked analogue | - | Replacement of the acyl sulfamate linker with a neutral m-phenyl ether group. | Non-acyl sulfamate inhibitor with potentially improved pharmacological properties. | nih.gov |

| Phenyl-thiazolylurea-sulfonamides | - | Non-adenosine scaffold designed to occupy the phenylalanine binding site. | Competitive inhibitor with respect to L-phenylalanine. | nih.gov |

Applications of Synthetic Analogues in Mechanistic and Inhibitor Studies

Synthetic analogues of this compound are powerful tools for biochemical and structural investigations of adenylate-forming enzymes, particularly aminoacyl-tRNA synthetases (aaRS) and NRPS adenylation domains. mdpi.comnih.govoup.com Their primary application is as potent and specific inhibitors. mdpi.comnih.gov

Mechanistic and Kinetic Studies: Aminoalkyl adenylates and their sulfamoyl mimics act as high-affinity inhibitors, binding competitively with respect to the natural amino acid substrate. nih.govseedbiology.de They are used in enzyme kinetic assays, such as the ATP-pyrophosphate (ATP-PPi) exchange assay, to determine inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀). wiley-vch.deseedbiology.de For example, 5'-O-[N-(phenylalanyl)-sulfamoyl]adenosine (Phe-AMS) is a potent inhibitor of PheRS from various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. oup.comnih.gov The high affinity of these analogues stems from their ability to mimic the tightly bound acyl-adenylate reaction intermediate. nih.govnih.gov These studies are crucial for understanding the enzyme's catalytic mechanism and for the development of new antimicrobial agents, as aaRSs are validated drug targets. mdpi.comoup.comnih.gov

Structural Biology: Perhaps the most significant application of these stable analogues is in structural biology. embopress.orgoup.com Because the natural this compound intermediate is readily hydrolyzed, obtaining crystal structures of the enzyme-intermediate complex is extremely difficult. embopress.org Non-hydrolyzable analogues like Phe-AMS can be co-crystallized with their target enzymes, providing high-resolution "snapshots" of the active site with the ligand bound. dovepress.comoup.comnih.govresearchgate.net

These co-crystal structures have been instrumental in:

Elucidating the molecular basis of substrate recognition and specificity. embopress.orgoup.com

Identifying the specific amino acid residues in the active site that interact with the phenylalanine, adenosine (B11128), and phosphate (B84403)/sulfamate moieties. embopress.orgoup.com

Revealing conformational changes that occur in the enzyme upon substrate binding. dovepress.com

Providing a structural framework for the rational design of new, more potent, and selective inhibitors. nih.govoup.com

For instance, the crystal structure of the PheA domain from gramicidin S synthetase complexed with L-phenylalanine and AMP (the hydrolyzed product of the intermediate) revealed a deep hydrophobic pocket for the phenyl ring and key interactions with conserved residues like Asp235 and Lys517. embopress.org Similarly, structures of M. tuberculosis PheRS in complex with Phe-AMS and tRNA have provided a detailed view of the interactions required for both the initial tRNA recognition and the final aminoacylation-ready state, offering a roadmap for designing new anti-tuberculosis drugs. oup.comnih.govoup.com

Evolutionary and Comparative Enzymology

Phylogeny of Phenylalanine Adenylyltransferases and Related Adenylate-Forming Enzymes

Phenylalanine adenylyltransferases are typically adenylation (A) domains within larger modular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govnih.gov These A-domains are part of the ANL superfamily, named after Acyl-CoA synthetases, NRPS A-domains, and Luciferase, which also includes aryl-CoA ligases, fatty acyl-CoA synthetases, and fatty acid-AMP ligases. asm.orgnih.govrsc.org

Phylogenetic analyses of the ANL superfamily, based on amino acid sequence alignments, have classified these enzymes into several distinct groups. asm.orgnih.gov One comprehensive study aligned 374 protein sequences, identifying nine major clades: luciferases, three groups of fatty acyl-CoA synthetases, nonribosomal peptide synthetases (NRPSs), fatty acid-AMP ligases, methylmalonyl-CoA synthetases, mycobacterial FadD10 long-chain fatty acyl-CoA ligases, and aryl-CoA ligases. asm.org Fungal A-domain-containing enzymes have also been classified into distinct phylogenetic clades that reflect their domain organization and substrate specificity, separating amino acid reductases (like NRPSs) from CoA/AMP ligases. researchgate.netknaw.nl

Interestingly, aryl/acyl-CoA ligases are distributed throughout the phylogenetic tree, suggesting they may be polyphyletic and represent a foundational activity from which other specializations evolved. asm.org Ancestral phylogenetic reconstruction supports the hypothesis that the AFE superfamily diverged from a core enzyme scaffold similar to modern CoA ligases, evolving toward more specialized functions like those seen in NRPSs and β-lactone synthetases. nih.gov The evolution of new NRPS pathways is thought to occur primarily through duplication of existing gene clusters, followed by divergence through mutation, recombination, and domain or module deletion. oup.com

| Phylogenetic Clade | Representative Enzyme/Domain | Primary Function | Reference |

|---|---|---|---|

| Nonribosomal Peptide Synthetase (NRPS) Adenylation Domains | Phenylalanine Adenylyltransferase (e.g., in Gramicidin (B1672133) S Synthetase) | Activates specific amino acids for peptide synthesis. | asm.orgnih.gov |

| Aryl-CoA Ligases | Benzoate (B1203000):CoA Ligase, 4-Chlorobenzoate:CoA Ligase | Activates aromatic compounds for degradation or biosynthesis. | asm.org |

| Fatty Acyl-CoA Synthetases | Long-chain and medium-chain fatty acyl-CoA synthetases | Activates fatty acids for β-oxidation and lipid synthesis. | asm.org |

| Luciferases | Firefly Luciferase | Catalyzes light-emitting reaction in bioluminescence. | asm.orgnih.gov |

| Fatty Acid-AMP Ligases | Mycobacterial FadD10 | Activates long-chain fatty acids, forming an acyl-AMP intermediate. | asm.org |

| Fungal Adenylate-Forming Reductases | L-α-aminoadipic acid reductase (Lys2) | Reduces amino acids, involved in lysine (B10760008) biosynthesis. | nih.gov |

Conservation of Active Site Motifs Across the Adenylation Domain Superfamily

Despite their diverse functions and substrates, enzymes of the AFE superfamily share a set of highly conserved sequence motifs crucial for their catalytic activity. nih.gov Within the NRPS A-domains, ten conserved motifs, designated A1 through A10, have been identified that play structural and catalytic roles. nih.govnih.gov These motifs are located in both the large N-terminal subdomain and the smaller C-terminal subdomain, which form the active site at their interface. nih.govnih.gov

The binding of ATP is a primary function of several of these motifs. For example, the A3 motif helps bind the nucleotide phosphates, while the A7 motif interacts with the ribose hydroxyls. rsc.org The A10 motif contains a universally conserved lysine residue that is essential for the initial adenylation step; it interacts with the α-phosphate of ATP during the nucleophilic attack by the carboxylate substrate. asm.orgnih.govrsc.org Mutation of this catalytic lysine can reduce enzyme efficiency by several orders of magnitude. nih.gov Other motifs, like the A8 hinge motif, are critical for the large-scale conformational changes required to transition the enzyme between its two half-reactions: adenylate formation and the subsequent transfer of the activated acyl group to an acceptor like Coenzyme A or a peptidyl carrier protein (PCP). rsc.org

| Motif | General Consensus Sequence | Function | Reference |

|---|---|---|---|

| A3 | (S/T)(S/T)G(S/T)TGxPK | Binds the phosphate (B84403) groups of ATP. | rsc.org |

| A5 | Aromatic tyrosine is often a key residue. | Stabilizes the ATP molecule. | asm.org |

| A7 | (S/T)GD | Interacts with the hydroxyls of the ribose moiety of ATP. | asm.orgrsc.org |

| A8 | Rx(D/K)xxxxxxG | Acts as a hinge for conformational change between the two half-reactions. | rsc.org |

| A10 | PxxxxGK | Contains the catalytic lysine essential for the nucleophilic attack on ATP (adenylation). | asm.orgnih.govrsc.org |

Evolutionary Divergence in Substrate Specificity and Reaction Mechanisms

While the core catalytic machinery is conserved, the substrate specificity of A-domains has diverged extensively, allowing NRPSs to incorporate a vast array of proteinogenic and non-proteinogenic amino acids into peptide products. oup.comuio.no This specificity is primarily determined by a "specificity code," a set of approximately ten amino acid residues lining the substrate-binding pocket that directly interact with the side chain of the incoming amino acid. nih.gov

Evolution has shaped this code through various mechanisms. Natural recombination between different A-domains has been suggested as a driver for major switches in substrate specificity. rsc.org For instance, analysis of the hormaomycin (B1249932) biosynthetic pathway indicated that parts of its A-domains had likely recombined during evolution, leading to altered substrate recognition. rsc.org

The inherent promiscuity of some A-domains can also be a source of natural product diversification, creating structural analogs of a parent peptide. acs.org This evolutionary flexibility has inspired protein engineering efforts to intentionally alter the substrate specificity of A-domains. Strategies include:

Rational Mutagenesis: Altering key residues of the specificity code based on structural insights. For example, mutating residues near the ortho and meta positions of the (S)-β-phenylalanine binding pocket in the enzyme HitB successfully expanded its specificity to accept substituted analogs. researchgate.netnih.gov

Directed Evolution: Using iterative rounds of random mutagenesis and screening or selection to identify variants with desired specificities. This has been used to switch the specificity of an A-domain from 2,3-dihydroxybenzoic acid to anthranilate and to completely switch a proline-specific A-domain to recognize the non-standard amino acid piperazic acid. acs.orgmpg.de

Domain Swapping: Replacing an entire A-domain in an NRPS module with one that recognizes a different substrate. acs.orgnih.gov

These studies demonstrate that while a single "code" exists for a given substrate, there is a broader functional sequence space that can accommodate that substrate, allowing for considerable evolutionary drift and enabling bioengineering approaches. nih.gov

| Enzyme | Original Substrate | Target Substrate | Engineering Approach | Key Mutations | Reference |

|---|---|---|---|---|---|

| DhbE (A-domain) | 2,3-dihydroxybenzoic acid | Anthranilate | Directed Evolution | Multiple mutations over 10 rounds | acs.org |

| HitB (A-domain) | (S)-β-Phenylalanine | meta- and ortho-substituted (S)-β-Phenylalanine analogs | Rational Mutagenesis | F328V, F328L, T293G, T293S | researchgate.netnih.gov |

| GrsB1 (A-domain) | L-Proline | Piperazic Acid (Piz) | Directed Evolution & Rational Design | Multiple mutations including A236G, F239A, L278F | mpg.de |

| AdmK (A-domain) | β-Phenylalanine | Valine, Leucine, Isoleucine | Directed Evolution | Random mutagenesis of specificity code residues | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Adenylyl-L-phenylalanine in laboratory settings?

- Methodological Answer : Synthesis protocols for N-substituted phenylalanine derivatives often involve nucleophilic acylation or enzymatic adenylylation. For example, formylation of L-phenylalanine uses formyl chloride in anhydrous dichloromethane with alkali catalysis . Adapting this, N-adenylylation may require adenosine triphosphate (ATP) and specific adenyltransferases under controlled pH (7.5–8.5) and temperature (25–37°C). Reaction progress should be monitored via TLC or HPLC to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming adenylyl group attachment and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (as used for phenylalanine dehydrogenase complexes ) resolves 3D structural features. Infrared (IR) spectroscopy can identify amide/adenine-related bonds. For purity assessment, combine HPLC with UV-Vis detection (λ = 260 nm for adenine moiety) .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store at –20°C in airtight containers, away from oxidizing agents. In case of exposure, rinse with water for 15 minutes and seek medical attention. Refer to SDS protocols for similar compounds (e.g., N-Acetyl-D-phenylalanine ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature, cofactors) or enzyme isoforms. Replicate experiments using standardized buffers (e.g., Tris-HCl, pH 8.0) and pre-steady-state kinetic assays . Apply statistical tools (ANOVA, t-tests) to compare datasets, and validate findings with structural data (e.g., active-site mutations via X-ray crystallography ). Cross-reference with NIH preclinical guidelines for reproducibility .

Q. What structural features of this compound influence its interaction with dehydrogenase enzymes?

- Methodological Answer : The adenylyl group’s phosphate moiety may mimic NAD+ binding in dehydrogenases, as seen in Rhodococcus phenylalanine dehydrogenase’s ordered kinetic mechanism . Use molecular docking simulations to map interactions with catalytic residues (e.g., Lys78, Asp118 ). Compare inhibition profiles with NADH analogues to assess redox specificity .

Q. How does the N-adenylyl modification affect the solubility and stability of L-phenylalanine derivatives compared to acetyl or formyl groups?

- Methodological Answer : The adenylyl group introduces a bulky, hydrophilic adenine ring and negatively charged phosphate, enhancing water solubility but reducing stability in acidic conditions. In contrast, acetyl/formyl derivatives are more lipophilic. Conduct solubility assays in PBS (pH 7.4) and accelerated stability studies (40°C/75% RH) . Monitor degradation via LC-MS to identify hydrolysis products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。